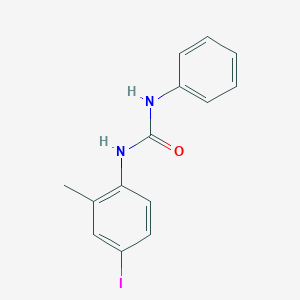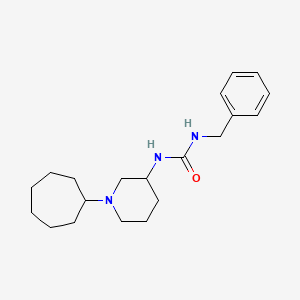![molecular formula C18H24N2O3S B6053959 N-{4-[(2-adamantylamino)sulfonyl]phenyl}acetamide](/img/structure/B6053959.png)
N-{4-[(2-adamantylamino)sulfonyl]phenyl}acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{4-[(2-adamantylamino)sulfonyl]phenyl}acetamide, also known as A-438079, is a selective antagonist for the P2X7 receptor. This receptor is a type of purinergic receptor that is activated by ATP (adenosine triphosphate) and is involved in various physiological processes, including inflammation, pain, and immune response. The discovery of A-438079 has provided insights into the role of P2X7 receptors in these processes and has potential applications in scientific research.
Wirkmechanismus
N-{4-[(2-adamantylamino)sulfonyl]phenyl}acetamide works by selectively blocking the P2X7 receptor, which is involved in the release of pro-inflammatory cytokines and other signaling molecules. By blocking this receptor, N-{4-[(2-adamantylamino)sulfonyl]phenyl}acetamide can reduce inflammation, pain, and other physiological responses associated with P2X7 receptor activation.
Biochemical and physiological effects:
N-{4-[(2-adamantylamino)sulfonyl]phenyl}acetamide has been shown to have various biochemical and physiological effects, including reducing inflammation and pain, as well as modulating immune response and neurodegenerative diseases. N-{4-[(2-adamantylamino)sulfonyl]phenyl}acetamide has also been shown to inhibit the growth of cancer cells and tumors in various animal models.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N-{4-[(2-adamantylamino)sulfonyl]phenyl}acetamide in lab experiments include its selectivity for the P2X7 receptor, which allows for more specific investigation of the role of this receptor in different physiological processes. However, the limitations of using N-{4-[(2-adamantylamino)sulfonyl]phenyl}acetamide include its potential off-target effects and the need for further investigation into its safety and efficacy in different experimental models.
Zukünftige Richtungen
There are several future directions for the use of N-{4-[(2-adamantylamino)sulfonyl]phenyl}acetamide in scientific research. One potential direction is the investigation of the effects of P2X7 receptor antagonists on neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Another potential direction is the development of more selective and potent P2X7 receptor antagonists for use in clinical trials. Additionally, the use of N-{4-[(2-adamantylamino)sulfonyl]phenyl}acetamide in combination with other drugs or therapies may provide new insights into the role of P2X7 receptors in different physiological processes.
Synthesemethoden
The synthesis of N-{4-[(2-adamantylamino)sulfonyl]phenyl}acetamide involves several steps, including the reaction of 4-nitrobenzenesulfonyl chloride with 2-adamantylamine to form N-(2-adamantyl)-4-nitrobenzenesulfonamide. This compound is then reduced to N-(2-adamantyl)-4-aminobenzenesulfonamide, which is then reacted with acetic anhydride to form N-{4-[(2-adamantylamino)sulfonyl]phenyl}acetamide. The synthesis of N-{4-[(2-adamantylamino)sulfonyl]phenyl}acetamide has been described in various scientific publications.
Wissenschaftliche Forschungsanwendungen
N-{4-[(2-adamantylamino)sulfonyl]phenyl}acetamide has been used in various scientific research studies to investigate the role of P2X7 receptors in different physiological processes. For example, N-{4-[(2-adamantylamino)sulfonyl]phenyl}acetamide has been used to study the involvement of P2X7 receptors in pain and inflammation, as well as in immune response and neurodegenerative diseases. N-{4-[(2-adamantylamino)sulfonyl]phenyl}acetamide has also been used in studies investigating the effects of P2X7 receptor antagonists on cancer cells and tumor growth.
Eigenschaften
IUPAC Name |
N-[4-(2-adamantylsulfamoyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O3S/c1-11(21)19-16-2-4-17(5-3-16)24(22,23)20-18-14-7-12-6-13(9-14)10-15(18)8-12/h2-5,12-15,18,20H,6-10H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOSPAWFIHDLIDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2C3CC4CC(C3)CC2C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-(2,4-difluorobenzoyl)-2-morpholinyl]-N,N-dimethylethanamine](/img/structure/B6053881.png)
![1-benzyl-4-(3-{1-[(5-methyl-3-isoxazolyl)carbonyl]-3-piperidinyl}propanoyl)piperazine](/img/structure/B6053895.png)

![5-(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-ylcarbonyl)-2-(2-phenylethyl)-1,3-benzoxazole](/img/structure/B6053910.png)

![3-[2-(1-azepanyl)-2-oxoethyl]-4-(4-methoxy-2,3-dimethylbenzyl)-2-piperazinone](/img/structure/B6053924.png)
![3-(5-bromo-2-furyl)-5-{5-[(4-chlorophenoxy)methyl]-2-furyl}-1,2,4-oxadiazole](/img/structure/B6053935.png)
![6-chloro-2-oxo-N-[1-(tetrahydro-2-furanyl)ethyl]-2H-chromene-3-carboxamide](/img/structure/B6053938.png)

![3-(1,3-benzodioxol-5-yl)-5-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B6053950.png)
![8-bromo-N-[2-(4-morpholinyl)ethyl]-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B6053957.png)

![9-methyl-5-(2-thienyl)-3,4,4a,5,6,10b-hexahydro-2H-pyrano[3,2-c]quinoline](/img/structure/B6053973.png)
![2-amino-4-{3-methoxy-4-[(4-methoxyphenoxy)methyl]phenyl}-5,6,7,8-tetrahydro-3-quinolinecarbonitrile](/img/structure/B6053980.png)